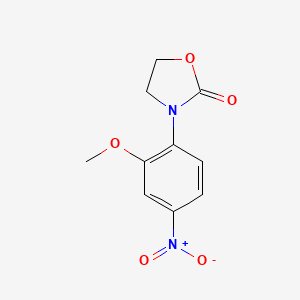

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-16-9-6-7(12(14)15)2-3-8(9)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOHFBXDURLAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 3-(2-Amino-4-nitrophenyl)-1,3-oxazolidin-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in various assays to study enzyme activities and cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Position and Functional Group Variations

The reactivity and applications of oxazolidinones are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison

Reactivity and Catalytic Reduction Behavior

- 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: This analog undergoes a two-step reduction using Au-NCs/SCNPs catalysts in water at room temperature. The reaction produces a diazene intermediate (λmax ≈ 360 nm) and finally yields 3-(4-aminophenyl)-1,3-oxazolidin-2-one (λmax ≈ 250 nm) with 89% yield after 20 hours .

- This compound: While direct reduction data are unavailable, the methoxy group at the 2-position may sterically hinder or electronically modulate the nitro group’s reducibility compared to the 4-nitrophenyl analog.

Biological Activity

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one (CAS No. 31847-24-2) is a synthetic organic compound belonging to the oxazolidinone class. It features a methoxy and a nitro group on a phenyl ring, contributing to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly in antibacterial and antiviral contexts.

- Molecular Formula : C10H10N2O5

- Molecular Weight : 238.199 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene carbonate under basic conditions. The process generally utilizes potassium carbonate as a base and dimethylformamide as a solvent at elevated temperatures to achieve cyclization into the oxazolidinone structure.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid. Studies have shown effectiveness against various resistant strains of Gram-positive bacteria .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

Antiviral Activity

In addition to antibacterial properties, this compound has been explored for its antiviral potential, particularly against HIV. Its derivatives have been synthesized and evaluated for inhibitory effects on HIV protease, showing promising results in structure–activity relationship (SAR) studies .

Case Study: HIV Protease Inhibition

A study on novel oxazolidinone derivatives demonstrated that specific modifications to the oxazolidinone framework could significantly enhance antiviral activity. For example, compounds with certain substituents exhibited IC50 values in the nanomolar range against HIV variants resistant to standard therapies .

The biological activity of this compound is primarily attributed to its ability to interfere with protein synthesis in bacteria. The nitro group undergoes bioreduction within bacterial cells, generating reactive intermediates that can disrupt cellular functions and lead to cell death .

Toxicology and Safety Profile

While the compound shows significant biological activity, studies on nitro-substituted compounds indicate potential toxicity concerns. Nitro groups can lead to the formation of reactive oxygen species (ROS), which may cause oxidative stress and cellular damage. Long-term exposure studies are necessary to fully understand the safety profile of this compound .

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of oxazolidinone derivatives often involves coupling α,β-unsaturated carboxylic acids with oxazolidinone precursors. For example, a direct coupling procedure using methyl chloroformate as an activating agent under anhydrous conditions (e.g., THF, 0°C to room temperature) can yield N-acyl-oxazolidinones in high chemical yields (71–73%) . Optimization includes controlling reaction temperature, stoichiometry, and purification via column chromatography. Intramolecular cyclization reactions, as seen in the formation of imidazoquinazoline derivatives, may also apply, requiring careful monitoring of reaction steps (e.g., ring-opening and re-cyclization) .

Q. How can researchers characterize the crystal structure of this compound, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL, SHELXS) is widely used for structure solution and refinement due to its robustness with small-molecule data . Preprocessing tools like WinGX provide a graphical interface for data reduction, while ORTEP aids in visualizing anisotropic displacement ellipsoids . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for purity assessment. For stability, accelerated degradation studies under varying pH, temperature, and light exposure can identify degradation products. Derivatization methods, such as those using 2-nitrobenzaldehyde for metabolite analysis, may be adapted to track stability-related byproducts . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the antibacterial activity of 1,3-oxazolidin-2-one derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, methoxy) at specific positions enhance antibacterial potency by improving target binding (e.g., bacterial ribosomes). For example, Tedizolid’s 3-fluoro-4-pyridinyl group increases activity against Gram-positive bacteria . Computational docking (e.g., AutoDock Vina) can model interactions with the 50S ribosomal subunit, guiding rational design . Validate predictions via minimum inhibitory concentration (MIC) assays against resistant strains.

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Conduct ADMET studies:

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation.

- Plasma Protein Binding : Equilibrium dialysis to measure free drug fraction.

- In Vivo Efficacy : Murine infection models with dose-ranging studies. Cross-reference with in vitro cytotoxicity (e.g., HepG2 cells) to rule off-target effects .

Q. What computational methods are effective for modeling the enantioselective synthesis of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and stereochemical outcomes. For example, lithiated oxazolidinone auxiliaries (e.g., 3-methylthiomethyl derivatives) enable enantioselective hydroxymethylation of aldehydes via SN1 pathways . Molecular dynamics simulations (e.g., GROMACS) further explore solvent effects and reaction trajectories.

Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) in chiral oxazolidinone derivatives?

- Methodological Answer : Chiral pool synthesis using Boc-protected amino acids (e.g., Boc-valine) as starting materials ensures stereochemical fidelity . Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (e.g., lipases) may enhance ee. Monitor reactions via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction time/temperature to minimize racemization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.